molecular formula C24H38N2O4 B1684369 N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide CAS No. 491833-30-8

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide

Cat. No.: B1684369
CAS No.: 491833-30-8
M. Wt: 418.6 g/mol
InChI Key: JMNXWOFCUJJYEO-HYBUGGRVSA-N
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Mechanism of Action

Target of Action

Genz-123346, also known as Genz-123346 (free base) or Genz-123346 free base, is a potent and specific inhibitor of Glucosylceramide Synthase (GCS) . GCS is a key enzyme involved in the biosynthesis of glycosphingolipids and in regulating ceramide metabolism .

Mode of Action

Genz-123346 blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 .

Biochemical Pathways

The primary biochemical pathway affected by Genz-123346 is the glycosphingolipid synthesis pathway. By inhibiting GCS, Genz-123346 prevents the conversion of ceramide to glucosylceramide (GL1), thereby disrupting the synthesis of glycosphingolipids . This can enhance the killing of tumor cells by cytotoxic anti-cancer agents .

Pharmacokinetics

In the Zucker diabetic fatty rat and the diet-induced obese mouse, Genz-123346 has shown to improve glucose tolerance and insulin sensitivity . The oral bioavailability of the drug is about 10% and 30% in mice and rats, respectively, with a half-life in plasma of 30–60 minutes .

Result of Action

Genz-123346 has been shown to have potential anticancer activity . It enhances the killing of tumor cells by cytotoxic anti-cancer agents . In addition, it has been shown to improve glucose tolerance, improve insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats .

Action Environment

The action of Genz-123346 can be influenced by environmental factors such as diet. For example, in the diet-induced obese mouse, treatment with Genz-123346 normalized A1C levels and improved glucose tolerance . .

Preparation Methods

The synthesis of Genz-123346 free base involves the preparation of a fatty acid amide derivative. The synthetic route typically includes the reaction of nonanoic acid with a pyrrolidine derivative, followed by further modifications to achieve the desired compound . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Genz-123346 free base undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound.

    Reduction: Reduction reactions may be employed to alter the oxidation state of the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Genz-123346 free base has a wide range of scientific research applications:

Comparison with Similar Compounds

Genz-123346 free base is unique in its high potency and selectivity for glucosylceramide synthase inhibition. Similar compounds include:

    Eliglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.

    Miglustat: A glucosylceramide synthase inhibitor used for treating type 1 Gaucher disease and Niemann-Pick disease type C.

Compared to these compounds, Genz-123346 free base has shown superior efficacy in preclinical models for improving glucose tolerance and insulin sensitivity .

Properties

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXWOFCUJJYEO-HYBUGGRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491833-30-8
Record name GENZ-123346 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GENZ-123346
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
Reactant of Route 2
Reactant of Route 2
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
Reactant of Route 3
Reactant of Route 3
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
Reactant of Route 4
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
Reactant of Route 5
Reactant of Route 5
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
Reactant of Route 6
Reactant of Route 6
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide

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